3-Amino-4-chlorophenol hydrochloride
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Overview
Description
3-Amino-4-chlorophenol hydrochloride is a chemical compound with the molecular formula C6H6ClNO · HCl. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is typically found in the form of a white to grey to brown crystalline powder and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-chlorophenol hydrochloride can be synthesized through the reaction of 3-Amino-4-chlorophenol with hydrochloric acid under cold acidic conditions. The reaction typically involves dissolving 3-Amino-4-chlorophenol in hydrochloric acid and allowing the mixture to react at a controlled temperature to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chlorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-chlorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-chlorophenol hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which are essential for its role in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-hydroxyaniline hydrochloride
- 4-Amino-3-chlorophenol
- 3-Chloro-4-aminophenol
Comparison
3-Amino-4-chlorophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3-amino-4-chlorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIIQVVHTJAYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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